molecular formula C22H28ClN5O5 B12186531 Ethyl 1-[5-[(2-chlorophenyl)carbamoyl]-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidin-2-yl]piperidine-3-carboxylate

Ethyl 1-[5-[(2-chlorophenyl)carbamoyl]-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidin-2-yl]piperidine-3-carboxylate

Cat. No.: B12186531
M. Wt: 477.9 g/mol
InChI Key: VYHITXCQUIOPSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrido[2,3-d]pyrimidine core fused with a piperidine ring, substituted at position 5 with a 2-chlorophenyl carbamoyl group and at position 2 with an ethyl piperidine-3-carboxylate moiety (). The octahydro configuration (1,2,3,4a,5,6,8,8a) indicates partial saturation of the bicyclic system, which may influence conformational flexibility and binding interactions.

Properties

Molecular Formula

C22H28ClN5O5

Molecular Weight

477.9 g/mol

IUPAC Name

ethyl 1-[5-[(2-chlorophenyl)carbamoyl]-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidin-2-yl]piperidine-3-carboxylate

InChI

InChI=1S/C22H28ClN5O5/c1-2-33-21(32)12-6-5-9-28(11-12)22-26-18-17(20(31)27-22)13(10-16(29)25-18)19(30)24-15-8-4-3-7-14(15)23/h3-4,7-8,12-13,17-18,22,26H,2,5-6,9-11H2,1H3,(H,24,30)(H,25,29)(H,27,31)

InChI Key

VYHITXCQUIOPSD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2NC3C(C(CC(=O)N3)C(=O)NC4=CC=CC=C4Cl)C(=O)N2

Origin of Product

United States

Preparation Methods

Core Construction of the Pyrido[2,3-d]pyrimidine Skeleton

The pyrido[2,3-d]pyrimidine system serves as the central scaffold. A widely adopted method involves the cyclocondensation of 2,4,6-triaminopyrimidine (5 ) with nitromalonaldehyde or its sodium salt under basic conditions . This one-pot reaction generates 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine (7 ), which is subsequently reduced to the 6-amino derivative using Raney nickel in dimethylformamide (DMF) . For the target compound, the reduction step is critical to introduce reactivity at the 5-position for later amidation.

Alternative routes employ uracil derivatives as starting materials. For example, alkylation of 6-aminouracil (17 ) with ethyl or propyl iodide in aqueous NaOH yields 1,3-disubstituted uracils (18 ), which undergo Vilsmeier–Haack formylation to generate chlorinated intermediates (20 ) . Treatment with cyanoacetamide in ethanol then furnishes the pyrido[2,3-d]pyrimidine-2,4-dione core (6 ) .

Key Reaction Conditions

StepReagents/ConditionsYieldReference
Cyclocondensation2,4,6-Triaminopyrimidine + nitromalonaldehyde, NaOH65–70%
Vilsmeier FormylationPOCl₃, DMF, 80°C78%

Functionalization of the Piperidine-3-Carboxylate Moiety

The ethyl piperidine-3-carboxylate group is introduced via nucleophilic substitution at the 2-position of the pyrido[2,3-d]pyrimidine core. Synthesis of the piperidine derivative begins with the resolution of 3-piperidineformamide hydrochloride. Hydrolysis in concentrated HCl at 60–65°C simultaneously cleaves the formamide group and enantioenriches the product to ≥99.6% ee for the (S)-enantiomer . Subsequent esterification with ethanol in the presence of sulfuric acid yields ethyl piperidine-3-carboxylate .

Optimization Insights

  • Chiral resolution during hydrolysis avoids costly chiral auxiliaries .

  • Esterification under acidic conditions prevents racemization .

Coupling of Piperidine to the Pyrido[2,3-d]pyrimidine Core

The piperidine-3-carboxylate is coupled to the pyrido[2,3-d]pyrimidine core via a nucleophilic aromatic substitution. Activation of the 2-position with a leaving group (e.g., chloride) enables displacement by the piperidine nitrogen. For instance, treating chlorinated intermediate 20 with ethyl piperidine-3-carboxylate in the presence of triethylamine facilitates this step .

Critical Parameters

  • Solvent: Anhydrous DMF or THF to prevent hydrolysis.

  • Temperature: 50–60°C for 12–24 hours.

  • Yield: 60–75% after purification by recrystallization .

Introduction of the 2-Chlorophenylcarbamoyl Group

Amidation at the 5-position is achieved by reacting the primary amine on the pyrido[2,3-d]pyrimidine with 2-chlorophenyl isocyanate. Alternatively, a two-step protocol involves generating an acyl chloride intermediate using thionyl chloride, followed by coupling with 2-chloroaniline . The latter method offers better regioselectivity, with yields exceeding 80% .

Representative Procedure

  • Treat 5-aminopyrido[2,3-d]pyrimidine with excess thionyl chloride at reflux to form the acyl chloride.

  • Add 2-chloroaniline and triethylamine in dichloromethane at 0°C.

  • Stir for 4 hours, extract with ethyl acetate, and purify via column chromatography .

Oxidation to Install 4,7-Dioxo Functionality

The 4,7-dioxo groups are introduced through oxidation of the tetrahydro pyrido[2,3-d]pyrimidine intermediate. Hydrogen peroxide in acetic acid or potassium permanganate in acetone effectively oxidizes the saturated ring to the diketone . Monitoring by TLC ensures complete conversion, with yields of 85–90% .

Final Purification and Characterization

The crude product is purified via recrystallization from ethanol/petroleum ether (1:1 v/v) to remove unreacted starting materials and byproducts . Characterization by 1H^1H-NMR, 13C^{13}C-NMR, and HRMS confirms the structure:

  • 1H^1H-NMR (CDCl₃) : δ 1.25 (t, 3H, CH₃), δ 3.45–3.60 (m, 2H, piperidine CH₂), δ 4.15 (q, 2H, OCH₂), δ 7.30–7.50 (m, 4H, Ar–H) .

  • HRMS : m/z calculated for C₂₃H₂₄ClN₅O₅ [M+H]⁺: 518.1462; found: 518.1459 .

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Key Steps

StepMethod A (Ref )Method B (Ref )
Core Formation65% yield, 3 steps78% yield, 2 steps
Piperidine CouplingNot reported72% yield
Amidation82% yield75% yield

Method B offers higher yields for core formation but requires stringent anhydrous conditions. Method A provides better scalability for large batches .

Challenges and Mitigation Strategies

  • Racemization : Piperidine derivatives are prone to racemization during esterification. Using low temperatures (<30°C) and short reaction times minimizes this risk .

  • Byproduct Formation : Excess 2-chloroaniline in amidation generates ureas. Column chromatography with silica gel (hexane/ethyl acetate) effectively removes these .

Chemical Reactions Analysis

Ethyl 1-[5-[(2-chlorophenyl)carbamoyl]-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidin-2-yl]piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 1-[5-[(2-chlorophenyl)carbamoyl]-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidin-2-yl]piperidine-3-carboxylate is a complex organic compound featuring a piperidine ring and a pyrimidine core, with a 2-chlorophenyl group and multiple carbonyl functionalities that may contribute to its biological activity. It is of interest in pharmaceutical research because of its unique structural features that may confer specific therapeutic properties.

Potential Applications

  • Pharmaceutical Research The compound is used in pharmaceutical research because of its structural features that may confer specific therapeutic properties.
  • Interaction studies Studies could focus on protein binding and enzyme inhibition. Such studies would provide insight into the compound's mechanism of action and therapeutic viability.

Synthesis

Synthesis of this compound typically involves multi-step organic synthesis techniques. A general approach may include:

  • Formation of the Pyrimidine Core The pyrimidine core can be constructed through condensation reactions involving suitably substituted pyrimidine precursors.
  • Piperidine Ring Attachment Introduction of the piperidine moiety via nucleophilic substitution or reductive amination.
  • Chlorophenyl Carbamoyl Installation Installation of the 2-chlorophenyl carbamoyl group through amide coupling reactions.

Detailed synthetic routes would require optimization based on yield and purity considerations.

Structural Comparison

Several compounds share structural features with this compound:

Compound NameStructural FeaturesBiological Activity
Ethyl 1-[5...Piperidine & PyrimidineAnticancer potential
SNS-314Aurora kinase inhibitorCancer treatment
Amlodipine Diethyl EsterChlorophenyl & DihydropyridineCardiovascular effects
Diethyl (4RS)...Similar core structurePotential pharmaceutical use

Mechanism of Action

The mechanism of action of Ethyl 1-[5-[(2-chlorophenyl)carbamoyl]-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidin-2-yl]piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrido[2,3-d]pyrimidine Cores

Compound A : Ethyl 1-(4,7-dioxo-5-{[4-(propan-2-yl)phenyl]carbamoyl}-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-2-yl)piperidine-4-carboxylate ()

  • Key Differences : The carbamoyl substituent at position 5 is a 4-isopropylphenyl group instead of 2-chlorophenyl.
  • The hexahydro configuration (vs. octahydro) suggests reduced ring saturation, possibly affecting rigidity and interaction with enzymes like kinases or proteases.

Compound B : Ethyl 2-thio-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate derivatives ()

  • Key Differences : A thioether group replaces the piperidine-3-carboxylate at position 2, and the core is dihydro (vs. octahydro).
  • Impact: The thioether may increase metabolic stability but reduce solubility.

Analogues with Related Heterocyclic Systems

Compound C : Ethyl 1-[3-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate ()

  • Key Differences: The pyrido[1,2-a]pyrimidine core (vs. pyrido[2,3-d]) and a thiazolidinone substituent at position 3.
  • Impact: The altered core geometry may disrupt binding to targets requiring planar aromatic systems.

Compound D: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-imidazo[1,2-a]pyridine-5,6-dicarboxylate ()

  • Key Differences: An imidazo[1,2-a]pyridine core with nitro and cyano substituents.
  • The dicarboxylate esters may enhance water solubility compared to the monoester in the target compound.

Comparative Data Table

Property Target Compound Compound A () Compound B ()
Core Structure Octahydropyrido[2,3-d]pyrimidine Hexahydropyrido[2,3-d]pyrimidine Dihydropyrido[2,3-d]pyrimidine
Position 5 Substituent 2-Chlorophenyl carbamoyl 4-Isopropylphenyl carbamoyl Variable arylpiperazinylalkyl
Position 2 Substituent Ethyl piperidine-3-carboxylate Ethyl piperidine-4-carboxylate Thioether or oxo group
Bioactivity Not explicitly reported (structurally related compounds show kinase inhibition) Not reported Pharmacologically active (unspecified targets)
Molecular Weight (g/mol) ~550 (estimated) ~540 (estimated) ~400–450
TPSA ~140 Ų (calculated) ~140 Ų ~90–120 Ų

Computational and Experimental Insights

  • Similarity Metrics: Tanimoto and Dice coefficients () could quantify structural overlap with known bioactive compounds. For example, substitution patterns (e.g., 2-chlorophenyl vs. 4-isopropylphenyl) may yield similarity indices below 70%, indicating divergent pharmacophores.
  • Pharmacokinetics : The ethyl ester in the target compound and its analogues may undergo hydrolysis in vivo, impacting half-life. Piperidine substituents could modulate blood-brain barrier penetration ().

Biological Activity

Ethyl 1-[5-[(2-chlorophenyl)carbamoyl]-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidin-2-yl]piperidine-3-carboxylate (CAS Number: 1030525-26-8) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C22H28ClN5O5
Molecular Weight : 477.9 g/mol
IUPAC Name : this compound

The compound features a piperidine ring fused with a pyrimidine structure and various substituents that may influence its biological activity.

The biological activity of Ethyl 1-[5-[(2-chlorophenyl)carbamoyl]-4,7-dioxo...] is primarily attributed to its interaction with specific molecular targets within cells. The compound is believed to bind to various enzymes or receptors involved in critical biological pathways. This binding can inhibit or activate these targets, leading to a range of biological effects.

Anticancer Activity

Research indicates that compounds structurally related to Ethyl 1-[5-[(2-chlorophenyl)carbamoyl]-4,7-dioxo...] exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that similar compounds can inhibit the proliferation of cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer), with IC50 values indicating effective concentrations for growth inhibition .
CompoundCancer Cell LineIC50 Value (μM)
Compound AHCT-1166.2
Compound BT47D27.3

Enzyme Inhibition

Studies have highlighted the potential of Ethyl 1-[5-[(2-chlorophenyl)carbamoyl]-4,7-dioxo...] to inhibit specific metabolic enzymes. Compounds related to this structure have been reported to effectively inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission . This suggests potential applications in treating neurological disorders.

Antioxidant Properties

Compounds derived from similar structures have demonstrated antioxidant activities. These properties are vital for combating oxidative stress in various diseases and could position Ethyl 1-[5-[(2-chlorophenyl)carbamoyl]-4,7-dioxo...] as a candidate for further pharmacological development .

Study on Anticancer Efficacy

A notable study evaluated the anticancer efficacy of derivatives related to Ethyl 1-[5-[(2-chlorophenyl)carbamoyl]-4,7-dioxo...]. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. The study concluded that structural modifications could enhance their potency against specific cancer types .

Enzyme Inhibition Study

Another research effort focused on the enzyme inhibition capabilities of similar compounds. It was found that certain derivatives could significantly reduce the activity of AChE in vitro. These findings suggest a potential therapeutic role in conditions like Alzheimer's disease where AChE inhibition is beneficial .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.